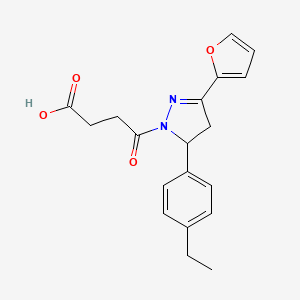
4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.
Synthesis
The synthesis of the compound typically involves a series of reactions starting from precursors such as 5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole. One common synthetic route is through the condensation of appropriate dicarbonyl compounds under controlled conditions, often yielding the product in moderate to high purity and yield. The compound can be crystallized from solvents like dimethylformamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act by inhibiting certain enzymes or modulating receptor activity, influencing various biological pathways.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines.
Hypolipidemic Activity
Certain studies have explored the hypolipidemic effects of similar compounds. For example, a related pyrazole derivative was shown to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests potential applications in managing dyslipidemia.
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in breast and colon cancer cells .
- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted their ability to inhibit COX enzymes and reduce edema in animal models.
- Hypolipidemic Effects : A comparative study assessed the hypolipidemic effects of several pyrazole derivatives, revealing that certain compounds significantly lowered lipid levels in hyperlipidemic rats, suggesting a promising therapeutic avenue for cardiovascular diseases .
Data Tables
Propiedades
IUPAC Name |
4-[3-(4-ethylphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-13-5-7-14(8-6-13)16-12-15(17-4-3-11-25-17)20-21(16)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLLPAHVPRCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














